
PROTAC Mcl1 degrader-1
Overview
Description
PROTAC Mcl1 degrader-1: compound C3 ) is a proteolysis targeting chimera (PROTAC) designed to selectively inhibit Mcl-1, a member of the Bcl-2 family of proteins. Its chemical structure is characterized by a ligand that binds to the E3 ligase cereblon (CRBN), facilitating the degradation of Mcl-1 through ubiquitination and subsequent proteasomal breakdown .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC Mcl1 degrader-1 involves several steps. While the exact synthetic route may not be publicly disclosed, it likely includes coupling the CRBN-binding ligand (such as pomalidomide) with an Mcl-1 inhibitor (e.g., S1-6). The resulting hybrid molecule effectively targets Mcl-1 for degradation.
Industrial Production Methods: Information on large-scale industrial production methods for this compound is limited due to its research-oriented nature. custom synthesis services are available for rapid production and delivery of this compound .
Chemical Reactions Analysis
Types of Reactions: PROTAC Mcl1 degrader-1 undergoes several chemical reactions:
Ubiquitination: The CRBN ligand facilitates the attachment of ubiquitin molecules to Mcl-1, marking it for proteasomal degradation.
Proteasomal Breakdown: The ubiquitinated Mcl-1 is recognized and degraded by the proteasome.
CRBN Ligand: Pomalidomide (CRBN-binding ligand)
Mcl-1 Inhibitor: S1-6 (with μM-range affinity)
Ubiquitin Ligase: CRBN (E3 ligase)
Major Products: The primary product of these reactions is the degradation of Mcl-1, leading to reduced Mcl-1 protein levels.
Scientific Research Applications
Scientific Research Applications
The applications of PROTAC Mcl1 degrader-1 span several scientific fields:
1. Cancer Research
- Targeting Undruggable Proteins : Mcl-1 is often overexpressed in cancers like acute myeloid leukemia and non-small cell lung cancer, making it a critical target for therapeutic intervention. This compound has shown potent efficacy in degrading Mcl-1, leading to enhanced anti-tumor activity in preclinical models .
- Combination Therapies : Studies have demonstrated that combining PROTACs with other agents can synergistically enhance anti-cancer effects. For instance, the combination of PROTACs targeting BCL-XL and MCL-1 has been shown to significantly inhibit tumor growth in small cell lung cancer models .
2. Mechanistic Studies
- Understanding Apoptosis Networks : The degradation of Mcl-1 by PROTACs allows researchers to probe the dynamics of apoptosis pathways more effectively. This can lead to insights into how other Bcl-2 family proteins interact and function within these networks .
3. Drug Development
- Designing Selective Inhibitors : The structure-activity relationship studies involving this compound have provided valuable information for designing selective inhibitors that can target similar proteins within the Bcl-2 family .
Case Studies
Mechanism of Action
The compound’s mechanism involves binding to Mcl-1 and recruiting the CRBN ligase. This leads to Mcl-1 ubiquitination, subsequent proteasomal degradation, and ultimately reduced Mcl-1 levels. By downregulating Mcl-1, PROTAC Mcl1 degrader-1 may promote apoptosis and inhibit cancer cell survival.
Comparison with Similar Compounds
While specific comparisons are scarce, PROTAC Mcl1 degrader-1 stands out due to its dual inhibitory activity against both Mcl-1 and Bcl-2 (IC50 values of 0.78 μM and 0.54 μM, respectively). Similar compounds may include other PROTACs targeting Mcl-1 or Bcl-2 family members.
Biological Activity
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutic agents designed to induce targeted protein degradation. The compound PROTAC Mcl1 degrader-1 is specifically engineered to target and degrade the anti-apoptotic protein Mcl-1, a member of the BCL-2 family, which plays a critical role in cancer cell survival. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications in cancer therapy.
PROTACs function by harnessing the cellular ubiquitin-proteasome system to promote the degradation of specific proteins. The mechanism involves:
- Recruitment of E3 Ligase : this compound binds to an E3 ligase, such as cereblon (CRBN), facilitating the ubiquitination of Mcl-1.
- Ubiquitination : This post-translational modification marks Mcl-1 for degradation by the proteasome.
- Degradation : Once tagged, Mcl-1 is recognized and degraded, leading to decreased levels of this anti-apoptotic protein in cancer cells.
This dual action not only reduces Mcl-1 levels but also promotes apoptosis in cancer cells that are dependent on this protein for survival.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively induces degradation of Mcl-1 in various cancer cell lines. Key findings include:
- DC50 Values : The degradation concentration (DC50) for this compound was reported at approximately 0.7 µM, indicating high potency compared to traditional inhibitors which often exhibit micromolar ranges .
- Cell Line Sensitivity : It has shown significant cytotoxic effects in Mcl-1-dependent cell lines such as H23, where it induced apoptosis at concentrations as low as 0.7 µM .
Case Studies
A series of case studies illustrate the efficacy of this compound:
Study | Cell Line | DC50 (µM) | Effect Observed |
---|---|---|---|
Study 1 | H23 | 0.7 | Induced apoptosis |
Study 2 | MV4-11 | 0.5 | Significant growth inhibition |
Study 3 | MOLM-13 | 0.9 | Enhanced sensitivity to BCL-2 inhibitors |
These studies highlight the compound's ability to selectively target and degrade Mcl-1, leading to enhanced anti-tumor activity.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Half-Life : Initial studies suggest a moderate half-life conducive to sustained action within therapeutic windows.
- Selectivity : Importantly, PROTACs like Mcl1 degrader-1 exhibit reduced off-target effects compared to conventional small molecule inhibitors, minimizing potential toxicity in non-cancerous tissues .
Q & A
Q. Basic: What is the molecular mechanism by which PROTAC Mcl1 degrader-1 induces degradation of Mcl-1?
This compound is a heterobifunctional molecule comprising three components: (1) a Mcl-1 inhibitor (S1-6) with micromolar-range binding affinity, (2) a linker, and (3) a cereblon (CRBN)-binding ligand (pomalidomide). The Mcl-1 inhibitor binds to the target protein (Mcl-1), while the CRBN ligand recruits the E3 ubiquitin ligase complex. This proximity facilitates ubiquitination of Mcl-1, marking it for proteasomal degradation . Key validation steps include Western blotting to confirm reduced Mcl-1 protein levels and co-immunoprecipitation to demonstrate ternary complex formation between Mcl-1, PROTAC, and CRBN.
Q. Advanced: How can researchers optimize the linker length and composition in this compound to enhance degradation efficiency?
Linker optimization involves systematic structure-activity relationship (SAR) studies. For this compound, researchers can synthesize analogs with varying linker lengths (e.g., polyethylene glycol spacers) and rigidity (e.g., alkyl vs. aromatic linkers). Degradation efficiency is assessed using DC₅₀ (half-maximal degradation concentration) in cell lines, with parallel monitoring of off-target effects via proteome-wide mass spectrometry. For example, PROTAC STING Degrader-1 achieved a DC₅₀ of 3.2 µM using a flexible alkyl linker . Additionally, molecular dynamics simulations can predict optimal ternary complex geometry .
Q. Basic: What are the key biochemical assays used to validate the selectivity of this compound for Mcl-1 over other Bcl-2 family proteins?
Selectivity is confirmed through:
- Competitive binding assays : Measure IC₅₀ values against Bcl-2 family members (e.g., Bcl-2, Bcl-xL). This compound shows an IC₅₀ of 0.78 µM for Mcl-1 vs. 0.54 µM for Bcl-2, indicating partial cross-reactivity .
- Cellular thermal shift assay (CETSA) : Verify target engagement by observing thermal stabilization of Mcl-1 in the presence of the PROTAC.
- CRISPR knockout controls : Use CRBN-deficient cells to confirm degradation is E3 ligase-dependent .
Q. Advanced: What strategies can mitigate off-target effects of this compound due to CRBN engagement?
CRBN-dependent off-target degradation (e.g., IKZF1/3) can be addressed by:
- Dose titration : Lower PROTAC concentrations (e.g., ≤1 µM) may minimize "hook effect" (saturation of E3 ligase).
- Time-resolved degradation assays : Pulse treatment (e.g., 4–8 hours) followed by washout reduces prolonged CRBN engagement.
- Proteomics profiling : Compare protein abundance changes in PROTAC-treated vs. pomalidomide-only cells to identify CRBN-specific off-targets .
Q. Basic: How do researchers confirm the proteasomal dependency of Mcl-1 degradation by this compound?
Proteasome dependency is validated using:
- Pharmacological inhibitors : Co-treatment with MG-132 (proteasome inhibitor) restores Mcl-1 protein levels.
- CRISPR-edited cells : Cells lacking PSMB5 (a proteasome subunit) show resistance to PROTAC-induced degradation.
- Ubiquitination assays : Immunoprecipitation of Mcl-1 followed by anti-ubiquitin Western blotting confirms polyubiquitination .
Q. Advanced: What in vitro models are appropriate for assessing the therapeutic potential of this compound in cancer?
- Apoptosis-resistant cell lines : Use Mcl-1-dependent cancers (e.g., multiple myeloma, AML) to test synergy with Bcl-2 inhibitors (e.g., Venetoclax).
- 3D co-culture systems : Mimic tumor microenvironment interactions (e.g., stromal cells) to evaluate degradation efficacy under physiological conditions.
- Pharmacodynamic markers : Monitor cleaved PARP and caspase-3/7 activation to link Mcl-1 degradation to apoptosis .
Q. Basic: How is the purity and structural integrity of this compound validated in experimental settings?
- HPLC and LC/MS : Confirm purity (>98%) and molecular weight (909.84 g/mol) .
- NMR spectroscopy : Assign peaks to verify linker connectivity and stereochemistry.
- Stability assays : Incubate PROTAC in cell culture media (37°C, 24 hours) to ensure no degradation prior to treatment .
Q. Advanced: How can researchers address contradictory data on this compound’s dual inhibition of Mcl-1 and Bcl-2?
Contradictory IC₅₀ values (Mcl-1: 0.78 µM vs. Bcl-2: 0.54 µM) may arise from assay conditions (e.g., protein concentration, buffer composition). To resolve this:
Properties
IUPAC Name |
N'-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]hexanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H45BrN6O8S/c46-27-15-17-28(18-16-27)61-35-21-19-32-39-29(35)9-7-10-30(39)42(57)51(43(32)58)26-25-49-37(54)14-4-3-13-36(53)48-24-6-2-1-5-23-47-33-12-8-11-31-40(33)45(60)52(44(31)59)34-20-22-38(55)50-41(34)56/h7-12,15-19,21,34,47H,1-6,13-14,20,22-26H2,(H,48,53)(H,49,54)(H,50,55,56) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORXNUWYWZOREQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H45BrN6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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